molecular formula C9H14ClNO B1593179 (S)-3-Amino-3-phenylpropan-1-ol hydrochloride CAS No. 936499-93-3

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride

Cat. No.: B1593179
CAS No.: 936499-93-3
M. Wt: 187.66 g/mol
InChI Key: VPSAJDGAYRBFPH-UHFFFAOYSA-N
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Description

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is a chiral chemical intermediate of significant value in advanced pharmaceutical research and development. Its primary research application is in the synthesis and exploration of compounds that target monoamine transporters in the central nervous system. Specifically, the (S)-enantiomer of the amino alcohol scaffold serves as a key precursor in the design of high-affinity ligands for the dopamine transporter (DAT) . Research indicates that structural modifications at the 2- and 3-positions of the 3-phenylpropyl side chain, derived from this chiral building block, can dramatically influence binding affinity and selectivity for DAT over the serotonin transporter (SERT) . This makes it a critical tool for medicinal chemists working to understand the structure-activity relationships (SAR) of potential therapeutics for neuropsychiatric conditions, such as cocaine abuse . Furthermore, this chiral synthon is a useful intermediate for the synthesis of active pharmaceutical ingredients like dapoxetine . The stereochemistry of the compound is crucial, as the (S)-enantiomer often exhibits distinct and enhanced pharmacological profiles compared to its (R)-counterpart, enabling research into enantioselectivity in drug-receptor interactions . This product is strictly for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

(3S)-3-amino-3-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAJDGAYRBFPH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679261
Record name (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936499-93-3
Record name Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)-
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Record name (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1)
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Record name Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)
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Biological Activity

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride, also known as (S)-β-phenylalaninol, is an important compound in medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
CAS Number 82769-76-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
IUPAC Name (3S)-3-amino-3-phenylpropan-1-ol
Hazard Classification Serious eye damage, skin irritation

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride exhibits several biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways.

  • Monoamine Oxidase Inhibition : Preliminary studies indicate that this compound may possess monoamine oxidase (MAO) inhibitory activity, which is crucial for the modulation of neurotransmitter levels in the brain. Compounds similar to (S)-3-amino-3-phenylpropan-1-ol have shown selective inhibition towards MAO-A, which could be beneficial in treating mood disorders .
  • Impact on Cell Signaling : The compound has been implicated in modulating the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a significant role in cell proliferation and survival. By influencing this pathway, (S)-3-amino-3-phenylpropan-1-ol hydrochloride may contribute to anti-cancer effects by inhibiting the activity of protein kinase B (PKB) .

Biological Effects

The biological effects of (S)-3-amino-3-phenylpropan-1-ol hydrochloride can be summarized as follows:

  • Anticancer Activity : Studies have suggested that compounds targeting the PI3K pathway can inhibit cancer cell growth and induce apoptosis. This suggests a potential role for (S)-3-amino-3-phenylpropan-1-ol hydrochloride in cancer therapy .
  • Neuroprotective Effects : By inhibiting MAO-A, the compound may help in increasing levels of serotonin and norepinephrine, contributing to neuroprotective effects that could alleviate symptoms of depression and anxiety .

Case Study 1: Antidepressant Potential

A study investigated the effects of various amino alcohols on MAO activity. Results indicated that (S)-3-amino-3-phenylpropan-1-ol showed comparable inhibition to standard MAO inhibitors like clorgyline, suggesting its potential utility as an antidepressant .

Case Study 2: Cancer Cell Proliferation

Research focused on the PI3K pathway revealed that compounds similar to (S)-3-amino-3-phenylpropan-1-ol could effectively inhibit cancer cell proliferation. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is primarily utilized as a chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its ability to introduce chirality into synthetic pathways is crucial for developing enantiomerically pure compounds, which are often required for biological activity.

Synthetic Routes
The synthesis of (S)-3-Amino-3-phenylpropan-1-ol typically involves:

  • Asymmetric Reduction : The reduction of 3-phenylpropanal or 3-phenylpropanone using chiral catalysts.
  • Reductive Amination : Reaction with ammonia or amine sources in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

Pharmaceutical Applications

Drug Development
This compound plays a significant role in the synthesis of several pharmaceutical intermediates. Notably, it is involved in the production of drugs such as:

  • Fluoxetine : An antidepressant that is widely used for treating depression and anxiety disorders.
  • Nisoxetine and Tomoxetine : These are selective norepinephrine reuptake inhibitors (NRIs) used in various therapeutic applications.

Case Study: Fluoxetine Synthesis

A study demonstrated that (S)-3-Amino-3-phenylpropan-1-ol hydrochloride serves as a core intermediate in the synthesis of fluoxetine. The compound's stereochemistry is critical for the drug's efficacy and safety profile, emphasizing its importance in medicinal chemistry .

Biological Research

Enzyme Mechanisms
In biological research, (S)-3-Amino-3-phenylpropan-1-ol hydrochloride is used to study enzyme mechanisms and interactions. Its functional groups enable it to act as a substrate for various enzymatic reactions, allowing researchers to explore biochemical pathways and enzyme kinetics.

Industrial Applications

Production of Fine Chemicals
The compound is also utilized in the production of fine chemicals and as a precursor for various industrial processes. Its versatility allows it to be employed in creating specialty chemicals that are essential for numerous applications across different industries.

Table 1: Comparison of Pharmaceutical Applications

CompoundRoleTherapeutic Use
FluoxetineCore IntermediateAntidepressant
NisoxetineNorepinephrine Reuptake InhibitorTreatment for ADHD
TomoxetineNorepinephrine Reuptake InhibitorTreatment for depression

Table 2: Synthetic Methods Overview

MethodDescription
Asymmetric ReductionReduction using chiral catalysts
Reductive AminationReaction with ammonia/amine under reducing conditions

Preparation Methods

Asymmetric Reduction of Precursors

One of the primary synthetic routes to (S)-3-Amino-3-phenylpropan-1-ol hydrochloride involves the asymmetric reduction of the corresponding ketone or aldehyde precursors, such as 3-amino-3-phenylpropanal or related derivatives.

  • Reaction Details:
    The reduction is typically catalyzed by chiral catalysts (e.g., chiral copper(II) complexes) under controlled temperature and pressure to ensure high enantioselectivity. Ammonia or protected amines serve as the amino source in the amination step.
  • Enantiomeric Purity:
    Use of chiral catalysts or resolution agents like tartaric acid derivatives helps in obtaining the (S)-enantiomer with enantiomeric excess (ee) values often exceeding 90%.
  • Hydrochloride Salt Formation:
    The free base is subsequently converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability. Crystallization in polar solvents such as ethanol/water mixtures further improves enantiomeric purity.
Step Reagents/Conditions Yield (%) Enantiomeric Excess (ee)
Amination Chiral Cu(II) catalyst, NH₃, 50°C 65–75 90–95%
Salt Formation HCl (g), ethanol, 0°C >90 98% (after recrystallization)

Source: Benchchem synthesis overview adapted for (R)-3-amino-2-phenylpropan-1-ol hydrochloride, applicable analogously to (S)-isomer with appropriate chiral catalysts.

Resolution via Chiral Amine Salts

Another widely used approach is the resolution of racemic mixtures of 3-hydroxy-3-phenylpropan-1-ol derivatives by forming diastereomeric salts with chiral amines.

  • Process:
    The racemic alcohol is first acylated with phthalic anhydride to form a phthalic semiester intermediate. This intermediate is then resolved by reaction with a chiral amine (e.g., (S)- or (R)-1-phenylethylamine), which forms diastereomeric salts separable by crystallization.
  • Reaction Conditions:
    The acylation is conducted in solvents such as alcohols, ethers, or aromatics at 50–70°C. After resolution, the enantiomerically pure semiester is converted back to the free amino alcohol by reaction with an amine under phase transfer catalysis or iodide exchange catalysis.
  • Purification:
    Post-reaction, the mixture is acidified to pH 2–3 with aqueous HCl, extracted with organic solvents (e.g., toluene, ethyl acetate), washed, and crystallized using alkanes like cyclohexane to yield pure enantiomers.
Step Reagents/Conditions Temperature (°C) Notes
Acylation of racemic alcohol Phthalic anhydride, pyridine, o-xylene 60–65 4 hours stirring
Resolution Chiral amine (e.g., 1-phenylethylamine) Room temp Formation of diastereomeric salts
Isolation and purification Acidification (HCl), extraction, crystallization Room temp Use of cyclohexane for precipitation

Source: European patent EP2060559A1 detailing resolution and purification steps for enantiomerically pure 3-hydroxy-3-arylpropan-1-ol derivatives.

Multi-Step Synthesis via Claisen Condensation and Reduction

A more complex synthetic route involves multi-step transformations starting from acetophenone:

  • Step a: Claisen condensation of acetophenone with ethyl formate produces benzoylacetaldehyde sodium salt.
  • Step b: Condensation of benzoylacetaldehyde sodium salt with methylamine hydrochloride yields 1-phenyl-3-methylamino-1-propen-1-one.
  • Step c: Reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride in glacial acetic acid affords 3-methylamino-1-phenyl-1-propanol.
  • Workup: The product solution is treated with sodium hydroxide, extracted with ethyl acetate, and solvents evaporated to isolate the amino alcohol.
Step Reagents/Conditions Temperature (°C) Notes
Claisen condensation Acetophenone, ethyl formate Ambient Formation of benzoylacetaldehyde salt
Condensation Benzoylacetaldehyde salt, methylamine hydrochloride Ambient Formation of propenone intermediate
Reduction Sodium borohydride, glacial acetic acid 1–15 Controlled addition of reducing agent
Workup NaOH addition, ethyl acetate extraction Ambient Isolation of amino alcohol

Source: US patent US20040102651A1 describing fluoxetine precursor synthesis, adaptable for (S)-3-amino-3-phenylpropan-1-ol derivatives.

Notes on Enantiomeric Purity and Industrial Scale-Up

  • Enantiomeric purity is critical for biological activity; thus, asymmetric catalysis or resolution methods are preferred.
  • Industrial production often employs hydrogenation reactors with chiral catalysts under optimized temperature and pressure to maximize yield and purity.
  • Hydrochloride salt formation enhances aqueous solubility and stability, facilitating handling and formulation.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Resolving Agent Yield (%) Enantiomeric Excess (ee) Advantages Limitations
Asymmetric Reduction Reduction of aldehyde/ketone precursor Chiral Cu(II) catalyst 65–75 90–95% High enantioselectivity, scalable Requires chiral catalyst
Resolution via Chiral Amine Acylation → Resolution → Deprotection Chiral amine (e.g., 1-phenylethylamine) Variable >98% after recrystallization High purity, well-established Multi-step, time-consuming
Multi-step Claisen Condensation Claisen condensation → condensation → reduction No chiral catalyst (racemic) Moderate Requires further resolution Access to intermediates More complex, racemic mixture

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing (S)-3-Amino-3-phenylpropan-1-ol hydrochloride, and how is enantiomeric purity maintained?

  • Methodological Answer : The synthesis typically involves two key steps: (1) amination of a propanol intermediate using chiral catalysts or resolving agents to ensure stereochemical control, and (2) hydrochloride salt formation via reaction with HCl. For example, analogous syntheses of chiral amino alcohols employ isopropylamine and controlled reaction conditions to minimize racemization . Enantiomeric purity is validated using chiral HPLC or polarimetry.

Q. Which analytical techniques are essential for characterizing structural integrity and enantiomeric excess?

  • Methodological Answer : Critical techniques include:

  • Chiral HPLC : To quantify enantiomeric excess (e.g., using a Chiralpak® column with UV detection) .
  • NMR Spectroscopy : For structural confirmation, particularly 1H^1H- and 13C^{13}C-NMR to verify the absence of impurities .
  • X-ray Crystallography : To resolve absolute stereochemistry when crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Key protocols include:

  • Personal Protective Equipment (PPE) : Lab coats, gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. How do the solubility properties of this hydrochloride salt impact experimental design?

  • Methodological Answer : The hydrochloride form enhances aqueous solubility, making it suitable for biological assays. However, pH adjustments (e.g., buffering to pH 4–6) may be necessary to prevent precipitation in media .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed yields during hydrochloride salt formation?

  • Methodological Answer : Yield discrepancies often arise from incomplete protonation or competing side reactions. Strategies include:

  • Stoichiometric Optimization : Adjust HCl equivalents and monitor pH during salt formation.
  • Purification Techniques : Use recrystallization or ion-exchange chromatography to isolate the pure hydrochloride salt .

Q. What strategies optimize the compound’s stability in biological assays under varying pH conditions?

  • Methodological Answer : Stability can be enhanced by:

  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in degassed buffers.
  • Buffer Selection : Use phosphate or acetate buffers (pH 4–6) to minimize hydrolysis .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how are these interactions validated?

  • Methodological Answer : The (S)-enantiomer may exhibit higher receptor-binding affinity due to spatial compatibility. Validation methods include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Molecular Docking Simulations : To predict interactions with target proteins (e.g., GPCRs) .

Q. What side reactions occur during synthesis, and how can they be mitigated?

  • Methodological Answer : Common side reactions include:

  • Racemization : Mitigated by using low temperatures (<0°C) during amination.
  • By-product Formation : Controlled by stepwise addition of reagents and inert atmosphere use .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-phenylpropan-1-ol hydrochloride
Reactant of Route 2
(S)-3-Amino-3-phenylpropan-1-ol hydrochloride

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